2-(3-chloro-2-methylphenyl)-4-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-1H-pyrazol-3-one
Description
2-(3-chloro-2-methylphenyl)-4-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-1H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolone core, a chlorinated phenyl group, and a dimethoxy-substituted cyclohexadienone moiety.
Properties
Molecular Formula |
C20H19ClN2O4 |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
(4E)-2-(3-chloro-2-methylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C20H19ClN2O4/c1-11-15(21)6-5-7-16(11)23-20(25)14(12(2)22-23)8-13-9-17(26-3)19(24)18(10-13)27-4/h5-10,24H,1-4H3/b14-8+ |
InChI Key |
WNMWIPRYBSLQOU-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)O)OC)/C(=N2)C |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)O)OC)C(=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-2-methylphenyl)-4-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-1H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the chlorinated phenyl group and the dimethoxy-substituted cyclohexadienone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-2-methylphenyl)-4-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while nucleophilic substitution can introduce new functional groups to the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chloro-2-methylphenyl)-4-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chloro-2-methylphenyl)-1,1-dimethylurea
- 3’-chloro-2,2-diphenyl-2’-methylacetanilide
Uniqueness
Compared to similar compounds, 2-(3-chloro-2-methylphenyl)-4-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-1H-pyrazol-3-one stands out due to its unique structural features and potential applications. The presence of the pyrazolone core and the specific substitution pattern contribute to its distinct chemical and biological properties.
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